2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multistep processes. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield products with enhanced stability and bioavailability due to the presence of the trifluoromethyl group .
Scientific Research Applications
2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. This interaction often involves the formation of electron donor-acceptor complexes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-6-trifluoromethyl-2,3-dihydro-4H-1,4-oxazin-3-one: Shares a similar structure but differs in the position and nature of the substituents.
Trifluoromethyl phenyl sulfone: Used as a reagent in the synthesis of trifluoromethylated compounds.
Uniqueness
2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10F3NO2 |
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Molecular Weight |
245.20 g/mol |
IUPAC Name |
2-ethyl-7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H10F3NO2/c1-2-8-10(16)15-7-4-3-6(11(12,13)14)5-9(7)17-8/h3-5,8H,2H2,1H3,(H,15,16) |
InChI Key |
YCZGBZDUXLGMCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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